Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
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Overview
Description
Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C8H5Cl3O4S and a molecular weight of 303.55 g/mol . It is a solid compound used in various chemical reactions and research applications.
Preparation Methods
The synthesis of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of methyl 3,4-dichlorobenzoate. This reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .
Chemical Reactions Analysis
Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate can be compared with similar compounds such as:
Methyl 3-(chlorosulfonyl)benzoate: This compound has a similar structure but lacks the additional chlorine atoms on the benzene ring.
Methyl 4-chloro-3-(chloromethyl)benzoate: This compound has a chloromethyl group instead of a chlorosulfonyl group.
The presence of the chlorosulfonyl group in this compound makes it more reactive and suitable for specific chemical reactions and applications .
Biological Activity
Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is a synthetic compound with significant biological activity, primarily due to its electrophilic nature and ability to interact with biological macromolecules. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H7Cl3O4S and a molecular weight of 303.55 g/mol. The compound features a benzoate structure with dichloro and chlorosulfonyl substituents that enhance its reactivity. The electron-withdrawing groups (chlorine and chlorosulfonyl) increase its electrophilic character, making it a valuable intermediate in chemical synthesis and a potential pharmacological agent.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group can react with amino acid residues in proteins, potentially inhibiting their function.
- Interference with Cellular Processes : By modifying key biomolecules, the compound may disrupt various cellular pathways, which is particularly relevant in the context of cancer therapy .
Anticancer Potential
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines by disrupting critical cellular functions. For example:
- Cell Line Studies : The compound was tested against colon cancer cell lines, showing significant antiproliferative effects compared to control compounds .
- Mechanistic Insights : It was found to affect pathways involved in tumorigenesis, suggesting potential applications in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains. Notably:
- Minimum Inhibitory Concentrations (MIC) : Various derivatives showed MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Notable Research Findings
Properties
Molecular Formula |
C8H5Cl3O4S |
---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
methyl 3,4-dichloro-5-chlorosulfonylbenzoate |
InChI |
InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-5(9)7(10)6(3-4)16(11,13)14/h2-3H,1H3 |
InChI Key |
KPRHEOJHGAVHLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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